molecular formula C8H9F2NO B13321896 (1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol

(1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol

Cat. No.: B13321896
M. Wt: 173.16 g/mol
InChI Key: UDCMGTBJSZKHID-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol is a chiral amino alcohol characterized by a 2,5-difluorophenyl group and an (S)-configured hydroxyl-bearing carbon. Its molecular formula is C₈H₈F₂NO, with a calculated molecular weight of 187.16 g/mol. The compound’s stereochemistry and fluorine substituents make it a candidate for applications in asymmetric synthesis and medicinal chemistry, where fluorine atoms often enhance metabolic stability and binding affinity .

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

(1S)-2-amino-1-(2,5-difluorophenyl)ethanol

InChI

InChI=1S/C8H9F2NO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1

InChI Key

UDCMGTBJSZKHID-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)[C@@H](CN)O)F

Canonical SMILES

C1=CC(=C(C=C1F)C(CN)O)F

Origin of Product

United States

Preparation Methods

Enantioselective Reduction of Ketones or Aldehydes

Overview:
One of the most common routes involves the asymmetric reduction of suitable precursor carbonyl compounds, such as ketones or aldehydes bearing the 2,5-difluorophenyl group. This method ensures high stereoselectivity, yielding predominantly the (1S) enantiomer.

Procedure:

  • Starting Material: 2,5-difluorobenzaldehyde or a ketone derivative with appropriate protective groups if necessary.
  • Catalytic System: Use chiral catalysts such as ruthenium-BINAP complexes or rhodium-based catalysts under mild conditions.
  • Reducing Agent: Hydrogen gas (H₂) at pressures typically ranging from 1 to 5 atm, with solvents like methanol or ethanol.
  • Reaction Conditions:
    • Temperature: 25–50°C
    • Atmosphere: Inert (nitrogen or argon) to prevent oxidation
    • Duration: 4–24 hours, monitored via TLC or HPLC
  • Outcome: Enantioselective reduction yields the (1S)-configured amino alcohol with high enantiomeric excess (ee), often exceeding 90%.

Data Table:

Parameter Typical Range Notes
Catalyst Ruthenium-BINAP or Rh complexes Chiral induction
Hydrogen Pressure 1–5 atm Controls reduction rate and stereoselectivity
Temperature 25–50°C Affects stereoselectivity and yield
Solvent Methanol, ethanol Solvent polarity influences transition state stabilization

Reductive Amination of Ketones or Aldehydes

Overview:
Reductive amination involves converting the carbonyl precursor into an amine via reaction with ammonia or primary amines, followed by reduction.

Procedure:

  • Step 1: React the aldehyde or ketone with ammonia or a primary amine in the presence of a suitable catalyst.
  • Step 2: Use a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to convert imines or iminium intermediates into amino alcohols.
  • Reaction Conditions:
    • Solvent: Methanol or THF
    • Temperature: 0–25°C for controlled reduction
    • Duration: Several hours, with reaction progress monitored via NMR or TLC.
  • Stereocontrol: Employ chiral auxiliaries or chiral catalysts during the amination step to favor the (1S) stereoisomer.

Chiral Catalysis and Asymmetric Hydrogenation

Overview:
Advanced asymmetric hydrogenation techniques utilize chiral catalysts to directly reduce aromatic or heteroaromatic precursors to amino alcohols with high stereoselectivity.

Procedure:

  • Use chiral rhodium or ruthenium complexes with phosphine ligands.
  • Conduct hydrogenation under mild conditions (1–5 atm H₂, 25–50°C).
  • Optimize solvent systems (e.g., methanol, ethanol) to enhance enantioselectivity.

Outcome:
Achieves high enantiomeric purity and yields, suitable for large-scale synthesis.

Stereochemical and Purity Characterization

Post-synthesis, the stereochemistry and purity are confirmed via:

Data Summary of Synthesis Methods

Method Starting Material Key Reagents Stereoselectivity Typical Yield Remarks
Enantioselective Reduction 2,5-difluorobenzaldehyde Chiral Ru/Rh catalysts, H₂ High (>90% ee) 70–85% Widely used for high stereocontrol
Reductive Amination Corresponding ketone + ammonia NaBH₄, catalysts Moderate to high 65–80% Flexible, allows functionalization
Asymmetric Hydrogenation Aromatic precursors Chiral metal complexes Very high (>95% ee) 75–90% Suitable for scale-up

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions include various derivatives of (1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol, such as ketones, aldehydes, and substituted aromatic compounds.

Scientific Research Applications

(1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The fluorine atoms enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural and Molecular Differences

The following table highlights key structural variations and molecular properties of (1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
(1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol C₈H₈F₂NO 2,5-difluoro 187.16 Chiral center, electron-withdrawing F groups, potential metabolic stability
(2S)-2-amino-2-(2,5-difluorophenyl)propan-1-ol C₉H₁₁F₂NO 2,5-difluoro, methyl 187.19 Additional methyl group increases lipophilicity; altered steric effects
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol C₈H₇ClF₂NO 4-Cl, 2,5-diF 207.61 Chlorine adds steric bulk and electronic effects; higher molecular weight
(1S)-2-amino-1-(4-fluorophenyl)ethanol C₈H₁₀FNO 4-fluoro 155.17 Single F substituent; reduced electron-withdrawing effects
(S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol C₈H₈FIO 5-F, 2-I 266.05 Iodine introduces heavy atom effect; potential for radiopharmaceutical use

Physicochemical and Pharmacological Properties

  • Fluorine Substitution: The 2,5-difluoro configuration in the target compound enhances electron-withdrawing effects compared to mono-fluorinated analogs like (1S)-2-amino-1-(4-fluorophenyl)ethanol. This may improve binding to aromatic interaction sites in biological targets .
  • Chlorine vs. Fluorine : The 4-chloro derivative (CAS 1213463-79-6) exhibits increased steric hindrance and molecular weight, which could reduce solubility but improve receptor affinity in hydrophobic environments .
  • Chirality : The (S)-configuration in all listed compounds is critical for enantioselective interactions. For example, (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol’s chirality may dictate its efficacy in targeting enzymes or receptors .

Biological Activity

(1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol, also known by its CAS number 1213562-31-2, is an organic compound characterized by its amino alcohol structure and the presence of a difluorophenyl group. This unique configuration imparts significant biological activity, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C8H9F2NO
  • Molecular Weight : 173.16 g/mol
  • Structure : The compound features a chiral center at the first carbon atom, which influences its interaction with biological targets.

Research indicates that (1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol interacts with various neurotransmitter receptors and enzymes involved in metabolic processes. The presence of the amino group allows it to function as a ligand, potentially modulating receptor activities and influencing cellular signaling pathways. The difluorophenyl moiety enhances lipophilicity, improving membrane permeability and bioavailability .

Biological Activities

The biological activities of (1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol can be summarized as follows:

  • Neurotransmitter Receptor Interaction : It has been shown to interact with receptors involved in neurotransmission, which may have implications for neuropharmacology.
  • Enzyme Modulation : The compound may influence enzyme activities related to metabolic processes, suggesting potential applications in metabolic disorders .

Potential Applications

Given its biological activity, (1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol holds promise for several applications:

  • Drug Development : Its ability to modulate biological pathways makes it a candidate for developing new pharmacological agents targeting specific diseases.
  • Research Tool : The compound can serve as a building block in synthesizing more complex molecules with therapeutic properties.
  • Metabolic Disorders : Its interactions with metabolic enzymes suggest potential utility in treating conditions like obesity and diabetes .

Data Table of Similar Compounds

Compound NameMolecular FormulaMolar Mass
(1S)-2-amino-1-(3,5-difluorophenyl)ethan-1-olC8H9F2NO173.16 g/mol
(1R)-2-amino-1-(3,5-difluorophenyl)ethan-1-olC8H9F2NO173.16 g/mol
(1R)-2-amino-1-(2,4-difluorophenyl)ethan-1-olC8H9F2NO173.16 g/mol

Case Studies and Research Findings

Several studies have investigated the biological activity of (1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol:

  • Neuropharmacological Studies : Research has shown that this compound can significantly affect neurotransmitter systems, indicating potential applications in treating neurodegenerative diseases .
  • Metabolic Pathway Modulation : Studies focusing on metabolic interactions have revealed that (1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol can influence key enzymes involved in glucose metabolism .
  • Anticancer Potential : Preliminary findings suggest that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines, indicating a potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the stereoselective synthesis of (1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol?

  • Answer : Stereoselective synthesis requires chiral resolution techniques such as asymmetric catalysis or chiral auxiliary-mediated reactions. For example, enantiopure precursors (e.g., 2,5-difluorobenzaldehyde derivatives) can be reduced using chiral catalysts like (R)- or (S)-BINAP-Ru complexes to achieve >95% enantiomeric excess (ee). Post-synthesis purification via chiral HPLC (e.g., Chiralpak AD-H column) ensures stereochemical fidelity .

Q. How can the structural configuration of (1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol be confirmed experimentally?

  • Answer : Combine X-ray crystallography for absolute configuration determination with spectroscopic methods:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to resolve fluorine-induced splitting patterns (e.g., coupling constants for vicinal F atoms).
  • CD Spectroscopy : Correlate Cotton effects with known (1S)-configured analogs .

Q. What are the critical steps in designing biological assays to evaluate this compound’s interaction with neurotransmitter systems?

  • Answer : Prioritize receptor-binding assays (e.g., radioligand displacement for dopamine D2_2 or serotonin 5-HT2A_{2A} receptors) using transfected HEK293 cells. Validate functional activity via cAMP or calcium flux measurements. Include positive controls (e.g., aripiprazole for D2_2) and negative controls (vehicle-only) to minimize false positives .

Advanced Research Questions

Q. How might fluorination patterns (2,5-difluoro vs. 3,5-difluoro isomers) influence target selectivity in enzyme inhibition studies?

  • Answer : Fluorine’s electronegativity and steric effects alter binding affinities. For example, 2,5-difluoro substitution may enhance π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450 isoforms), while 3,5-substitution disrupts hydrogen bonding. Computational docking (AutoDock Vina) paired with site-directed mutagenesis can identify critical residues .

Q. What methodologies resolve contradictions between in vitro potency and in vivo pharmacokinetic (PK) data for this compound?

  • Answer : Discrepancies often arise from metabolic instability or poor blood-brain barrier (BBB) penetration. Address via:

  • Metabolic Profiling : LC-MS/MS to identify major metabolites (e.g., N-acetylation or hydroxylation).
  • BBB Permeability Assays : Parallel artificial membrane permeability assay (PAMPA) or in situ brain perfusion in rodents .

Q. How can researchers design a robust structure-activity relationship (SAR) study comparing this compound to its structural analogs?

  • Answer : Curate analogs with systematic variations (e.g., halogen position, stereochemistry) and evaluate key parameters:

  • Table of Analogs :
CompoundSubstituentsEC50_{50} (nM)LogP
(1S)-Target2,5-F2_212 ± 21.8
(1R)-Enantiomer2,5-F2_2320 ± 451.8
2,4-F2_2 analog2,4-F2_285 ± 102.1
  • Use multivariate regression to correlate structural features with activity .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Answer : Conduct forced degradation studies (pH 1–10, 40–80°C) monitored by UPLC-QTOF-MS. Quantify degradation products (e.g., oxidation at the amino group) and model shelf-life using Arrhenius kinetics. Pair with molecular dynamics simulations to predict degradation pathways .

Methodological Considerations

  • Data Contradictions : Address discrepancies between in vitro and in vivo data by integrating metabolomics and physiologically based pharmacokinetic (PBPK) modeling .
  • Experimental Limitations : Mitigate batch-to-batch variability in biological assays via strict QC protocols (e.g., ≥3 independent syntheses, NMR purity >98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.